2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-6-7(5-11-12)8-3-2-4-9(8)10(13)14/h5-6,8-9H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQAKKNIEBIHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of more environmentally friendly solvents and catalysts is often explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, particularly in cyclopentane-carboxylic acid frameworks modified with heterocyclic or aromatic groups. Below is a systematic comparison based on substituent variations, molecular complexity, and inferred properties:
Substituent Heterogeneity and Functional Group Analysis
Stereochemical Considerations
The target compound’s stereochemistry at the cyclopentane ring (unresolved in the provided data) is critical for its activity. In contrast, Patent 14 () specifies (1S,2R) and (1R,2S) configurations, which may influence binding to chiral targets (e.g., enzymes or receptors).
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s simpler structure (vs. multi-ring derivatives in ) likely offers advantages in synthetic yield and scalability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid, and how can its purity be validated?
- Methodology :
- Cyclocondensation : Pyrazole derivatives are often synthesized via cyclocondensation of carbonyl compounds (e.g., ethyl acetoacetate) with hydrazines, followed by functionalization .
- Building Block Assembly : Utilize pre-synthesized pyrazole intermediates (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid derivatives) coupled with cyclopentane scaffolds via cross-coupling or alkylation reactions .
- Purity Validation : Employ high-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.03 minutes under SMD-FA05 conditions) and LCMS for mass confirmation (e.g., m/z 803.1 [M+H]+ in related analogs) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- NMR Spectroscopy : Assign peaks for the cyclopentane ring (δ 1.5–2.5 ppm for CH2 groups) and pyrazole protons (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and hydrogen-bonding interactions (e.g., cyclopentane conformation) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of the compound across different studies?
- Methodology :
- Target-Specific Assays : Conduct dose-response experiments (e.g., IC50 determinations) against specific enzymes (e.g., kinases) or receptors to isolate activity profiles .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in bioassays .
- Meta-Analysis : Cross-reference structural analogs (e.g., pyrazole-carboxylic acid derivatives) to identify substituents influencing activity .
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodology :
- Chiral Catalysts : Employ palladium-catalyzed asymmetric alkylation or enzymatic resolution (e.g., lipases for ester hydrolysis) .
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to resolve enantiomers and confirm purity via circular dichroism (CD) .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes for high-yield single-enantiomer synthesis .
Q. How can computational methods predict the compound’s interaction with biological targets, and validate these predictions experimentally?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with targets (e.g., cyclooxygenase-2 or GPCRs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .
- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What are the best practices for resolving structural contradictions in crystallographic data for this compound?
- Methodology :
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce refinement errors .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twin refinement and validate with R-factor ratios (e.g., R1 < 5%) .
- Hydrogen Bond Analysis : Map electron density for carboxylate groups and pyrazole N-atoms to confirm protonation states .
Methodological Considerations
- Synthetic Yield Improvement : Optimize reaction time/temperature via Design of Experiments (DoE) to maximize yield while minimizing side products (e.g., over-alkylation) .
- Toxicity Profiling : Perform Ames tests and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) to evaluate safety for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
